Rocephin

Description

Properties

IUPAC Name |

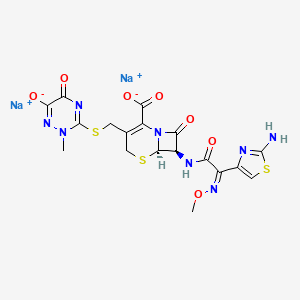

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRNWTJTHBSPMW-BBJOQENWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8Na2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73384-59-5 (Parent) | |

| Record name | Ceftriaxone Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501019136 | |

| Record name | Ceftriaxone Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74578-69-1, 73384-59-5, 104376-79-6 | |

| Record name | Ceftriaxone Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftriaxone Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-, disodium salt, [6R-[6α,7β(Z)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ceftriaxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTRIAXONE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R598PB148Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ro 13-9904 is a semisynthetic cephalosporin. The synthesis involves the acylation of the 7-aminocephalosporanic acid nucleus with a suitable side chain. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the stability and activity of the final product .

Industrial Production Methods

Industrial production of Ro 13-9904 involves large-scale fermentation processes to produce the 7-aminocephalosporanic acid nucleus, followed by chemical modification to introduce the desired side chain. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Beta-Lactam Ring

The β-lactam ring in ceftriaxone is central to its antibacterial activity but is susceptible to hydrolysis. This reaction is catalyzed by β-lactamases, enzymes produced by resistant bacteria, which cleave the ring and inactivate the drug .

-

Mechanism : Hydrolysis opens the β-lactam ring, converting ceftriaxone into inactive metabolites.

-

Impact : Resistance in pathogens like Enterobacteriaceae is often linked to extended-spectrum β-lactamases (ESBLs) .

-

Stability : Ceftriaxone is more stable against hydrolysis than earlier cephalosporins, but susceptibility varies by bacterial enzyme type .

Degradation Under Stress Conditions

Ceftriaxone undergoes degradation under thermal, acidic, basic, and photolytic conditions, forming distinct byproducts .

Key Findings from Stability Studies

-

Water Content : Degradation accelerates at >2.4% w/w water due to hydrolysis .

-

Temperature : Storage at -20°C preserves 96–99% potency for 76 days, versus 41 days at 8°C and 4 days at 23°C .

Metal Ion Interactions

Ceftriaxone forms complexes with divalent cations, altering its bioavailability and stability.

Copper Complexation

-

Stoichiometry : Forms 1:1 and 1:2 (Cu²⁺:ceftriaxone) complexes, with higher stability constants (log K<sub>f</sub> = 4.2–5.1) at 25°C .

-

Activity : Nano-Cu-ceftriaxone complexes exhibit enhanced antifungal activity against Candida spp. compared to free ceftriaxone .

Calcium Incompatibility

-

Precipitation : Mixing ceftriaxone with calcium-containing solutions (e.g., Ringer’s) forms insoluble precipitates, risking emboli .

Solid-State Reactions and Hydrate Dynamics

Ceftriaxone sodium exists as a sesquaterhydrate (C<sub>18</sub>H<sub>16</sub>N<sub>8</sub>Na<sub>2</sub>O<sub>7</sub>S<sub>3</sub>·3.5H<sub>2</sub>O) .

Dehydration Behavior

-

Step 1 (30–80°C) : Loss of 2.5 H<sub>2</sub>O (~6.1% mass).

-

Step 2 (80–190°C) : Loss of remaining H<sub>2</sub>O (~3.1% mass), forming anhydrous ceftriaxone .

-

Kinetics : Activation energy (E) for dehydration is ~45 kJ/mol, indicating moderate thermal stability .

Crystallographic Variability

-

PXRD Analysis : Generic and branded products show differences in peak intensities (e.g., I<sub>4</sub>/I<sub>3</sub> ratios), suggesting variations in atomic arrangement within the unit cell .

Protein Binding and Pharmacokinetic Interactions

-

Plasma Binding : Reversibly binds human serum albumin (95% at <25 µg/mL; 85% at 300 µg/mL) .

-

Nonlinear Pharmacokinetics : Saturation of protein binding at high doses increases free drug concentration, enhancing antibacterial activity .

Synthetic and Isomerization Reactions

Scientific Research Applications

Indications for Use

Rocephin is indicated for a variety of infections, including but not limited to:

- Bacterial Meningitis : Effective against pathogens such as Neisseria meningitidis and Streptococcus pneumoniae.

- Lower Respiratory Tract Infections : Treats pneumonia caused by Streptococcus pneumoniae, Haemophilus influenzae, and others.

- Gonorrhea : Recommended for the treatment of uncomplicated gonococcal infections.

- Skin and Soft Tissue Infections : Effective in treating complicated skin infections.

- Infections in Neutropenic Patients : Used in febrile patients with suspected bacterial infections.

- Surgical Prophylaxis : Administered preoperatively to prevent surgical site infections, particularly in high-risk procedures .

Pharmacokinetics and Administration

This compound has a long half-life (approximately 8 hours), allowing for once or twice daily dosing, which enhances patient compliance. It is administered intravenously or intramuscularly, making it suitable for both inpatient and outpatient settings .

Efficacy Data

A study evaluating this compound's efficacy in serious bacterial infections reported a clinical cure rate of 93% across various infection types, including pneumonia, urinary tract infections, and skin infections. The bacteriological cure rate was similarly high .

Table 1: Efficacy of this compound in Different Infections

| Infection Type | Number of Cases | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) |

|---|---|---|---|

| Pneumonia | 10 | 90 | 90 |

| Urinary Tract Infections | 10 | 95 | 95 |

| Skin and Soft Tissue Infections | 12 | 92 | 92 |

| Total | 35 | 93 | 93 |

Case Study 1: Meningitis Treatment

An eight-year-old patient presented with symptoms indicative of bacterial meningitis. Following empirical treatment with this compound, the patient showed significant improvement within days. This case highlights the drug's rapid action against severe infections .

Case Study 2: Complicated Gonorrhea

In a clinical setting, this compound was administered to treat a case of complicated gonorrhea. The patient's symptoms resolved promptly, demonstrating this compound's effectiveness against resistant strains of Neisseria gonorrhoeae .

Case Study 3: Cholelithiasis Induced by Ceftriaxone

A literature review indicated that prolonged use of this compound can lead to symptomatic cholelithiasis. In one reported case, an eight-year-old developed gallbladder inflammation after just seven days of treatment, suggesting that while effective, monitoring for side effects is crucial .

Safety Profile and Considerations

This compound is generally well-tolerated; however, potential side effects include allergic reactions, gastrointestinal disturbances, and the aforementioned risk of cholelithiasis with prolonged use. It is essential to consider local epidemiology when prescribing to mitigate the development of drug-resistant bacteria .

Mechanism of Action

Ro 13-9904 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets include various penicillin-binding proteins, and the pathways involved are primarily related to cell wall biosynthesis .

Comparison with Similar Compounds

Cefixime (Suprax)

- Spectrum: Less effective against Pseudomonas aeruginosa but superior oral bioavailability.

- Side Effects: Shares common adverse effects (nausea, rash) with this compound but lacks risks associated with intravenous administration (e.g., injection site reactions) .

Ceftazidime

Cefotaxime

- Similarity : Comparable CSF penetration and efficacy in meningitis.

- Key Difference : Primarily renally excreted, necessitating dose adjustments in renal impairment .

Fourth-Generation Cephalosporins

Cefepime offers broader Gram-negative coverage, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, but lacks this compound’s biliary excretion pathway, increasing nephrotoxicity risk in critically ill patients .

Market Status and Alternatives

This compound was discontinued in the U.S. in 2023 but remains available globally. Alternatives include:

- Ceftaroline : Effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Cefepime: Preferred for nosocomial infections .

Biological Activity

Ceftriaxone, marketed under the brand name Rocephin, is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is primarily characterized by its mechanism of action, spectrum of activity against different bacterial strains, pharmacokinetics, and resistance patterns.

Ceftriaxone exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through its binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. The binding disrupts the normal function of these enzymes, leading to weakened cell walls and eventual cell lysis . The structure of ceftriaxone mimics the D-alanyl-D-alanine moiety, a substrate for PBPs, which enhances its effectiveness against resistant strains .

Spectrum of Activity

Ceftriaxone is effective against a broad range of gram-positive and gram-negative bacteria, including:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae, and Haemophilus influenzae.

The drug is particularly noted for its stability against various beta-lactamases produced by gram-negative organisms, which often confer resistance to other antibiotics .

Pharmacokinetics

Ceftriaxone is administered via intramuscular or intravenous routes due to its poor oral bioavailability (<1%) . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Elimination Half-life | 5.8 to 8.7 hours |

| Volume of Distribution | 5.78 to 13.5 L |

| Plasma Clearance | 0.58 to 1.45 L/hour |

| Serum Protein Binding | 85% at high concentrations |

Ceftriaxone also crosses the blood-brain barrier and is distributed into various body tissues, including the gallbladder and lungs .

Resistance Patterns

Despite its broad-spectrum activity, resistance to ceftriaxone can occur through several mechanisms:

- Beta-lactamase hydrolysis : Some bacteria produce enzymes that can inactivate ceftriaxone.

- Altered PBPs : Changes in the structure or expression of PBPs can reduce drug binding.

- Decreased permeability : Alterations in the bacterial cell membrane can limit drug entry .

Case Studies and Clinical Findings

- Community-Acquired Pneumonia : A study demonstrated ceftriaxone's efficacy in treating community-acquired pneumonia caused by Streptococcus pneumoniae. Patients treated with ceftriaxone showed significant clinical improvement compared to those receiving alternative therapies .

- Meningitis Treatment : Ceftriaxone has been used effectively in treating bacterial meningitis due to its ability to penetrate the blood-brain barrier. A clinical trial indicated that patients receiving ceftriaxone had lower mortality rates compared to those treated with other antibiotics .

- Surgical Prophylaxis : In surgical settings, ceftriaxone has been shown to reduce the incidence of postoperative infections significantly when administered preoperatively .

Q & A

How can researchers design robust pharmacokinetic studies for Rocephin while addressing its calcium incompatibility in solution formulations?

Methodological Answer:

When designing pharmacokinetic studies, researchers must account for this compound’s incompatibility with calcium-containing solutions. Key steps include:

- Solution Preparation: Use calcium-free infusion fluids for reconstitution, as outlined in the displacement volume guidelines (2 g this compound requires 39 ml calcium-free fluid for a 50 mg/ml solution) .

- Administration Protocol: Separate this compound and calcium-containing solutions by at least 48 hours in neonatal studies to avoid crystalline precipitation in vital organs, as observed in autopsy reports .

- Experimental Controls: Include control groups using alternative cephalosporins without calcium interactions to isolate confounding variables .

- Analytical Validation: Employ high-performance liquid chromatography (HPLC) to verify solution stability and absence of precipitate before administration .

What methodological approaches are recommended to resolve contradictions in reported minimum inhibitory concentrations (MICs) of this compound against multidrug-resistant Gram-negative pathogens?

Methodological Answer:

To address discrepancies in MIC

- Standardization of Protocols: Follow CLSI/EUCAST guidelines for broth microdilution assays, ensuring consistent inoculum size (5 × 10⁵ CFU/ml) and incubation conditions (35°C for 18–24 hours) .

- Meta-Analysis Frameworks: Apply PRISMA guidelines to systematically aggregate data from studies, stratifying by bacterial strain (e.g., Enterobacterales vs. Pseudomonas aeruginosa) and resistance mechanisms (e.g., ESBL vs. AmpC production) .

- Statistical Modeling: Use mixed-effects regression to adjust for variables like pH variability in culture media or differences in cation content (e.g., Mg²⁺/Ca²⁺) that alter this compound’s activity .

How should researchers control for batch-to-batch variability in this compound’s physical stability when conducting long-term antimicrobial persistence studies?

Methodological Answer:

- Batch Documentation: Record the manufacturer’s lot number, storage conditions (e.g., 25°C vs. refrigerated), and reconstitution time for each batch to track stability trends .

- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to predict degradation kinetics, correlating with HPLC purity profiles .

- Blinded Replication: Use multiple batches in parallel experiments, with blinded researchers analyzing outcomes to minimize bias .

What are the key considerations for establishing appropriate animal models to study this compound’s tissue penetration in central nervous system (CNS) infections?

Methodological Answer:

- Species Selection: Use rodents (e.g., meningitis-induced Wistar rats) for initial screening due to blood-brain barrier similarities to humans, but validate in larger models (e.g., rabbits) for translational relevance .

- Dosing Regimen Optimization: Calculate species-specific equivalent doses using allometric scaling (e.g., human 2 g/day ≈ 150 mg/kg in rats) and adjust for protein binding differences (this compound is 85–95% protein-bound) .

- Tissue Sampling: Employ microdialysis probes to measure unbound drug concentrations in cerebrospinal fluid (CSF) at timed intervals post-administration .

How can researchers reconcile contradictory clinical trial data on this compound’s efficacy in hepatically impaired patients?

Methodological Answer:

- Stratified Analysis: Subgroup patients by Child-Pugh classification (A vs. B/C) to isolate pharmacokinetic variability due to altered hepatic clearance .

- Pharmacometric Modeling: Use nonlinear mixed-effects modeling (NONMEM) to correlate serum albumin levels (which bind this compound) with free drug concentrations and clinical outcomes .

- Ethical Oversight: Ensure trials adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly for vulnerable populations with liver dysfunction .

What experimental designs mitigate confounding variables when studying this compound’s synergy with other β-lactamase inhibitors?

Methodological Answer:

- Checkerboard Assay Design: Test fractional inhibitory concentration indices (FICIs) across a matrix of this compound and inhibitor concentrations (e.g., sulbactam or tazobactam) to quantify synergy/additivity .

- Time-Kill Curves: Compare bactericidal activity at 0–24 hours using standardized inocula (1 × 10⁶ CFU/ml) and control for inoculum effect .

- Genomic Validation: Perform whole-genome sequencing on isolates to confirm β-lactamase gene expression (e.g., blaCTX-M, blaTEM) before synergy testing .

How should researchers address discrepancies in this compound’s reported stability in parenteral nutrition admixtures?

Methodological Answer:

- Compatibility Screening: Test this compound in clinically relevant admixtures (e.g., amino acids, lipids) using turbidimetric analysis and pH monitoring over 24 hours .

- Precipitation Analysis: Use dynamic light scattering (DLS) to detect subvisible particles (>1 µm) undetected by visual inspection .

- Cross-Study Harmonization: Adopt USP <797> standards for compounding sterile preparations to ensure reproducibility across labs .

What methodological frameworks guide the assessment of this compound’s ecological impact in wastewater from clinical settings?

Methodological Answer:

- Environmental Sampling: Use solid-phase extraction (SPE) followed by LC-MS/MS to quantify this compound residues in hospital effluent at ng/L levels .

- Risk Assessment Models: Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria, incorporating data on this compound’s half-life in aquatic environments (e.g., photodegradation rates) .

- Microbial Community Analysis: Perform 16S rRNA sequencing to evaluate shifts in antibiotic resistance gene prevalence downstream of discharge points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.